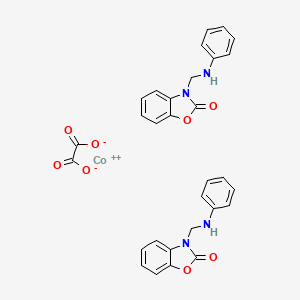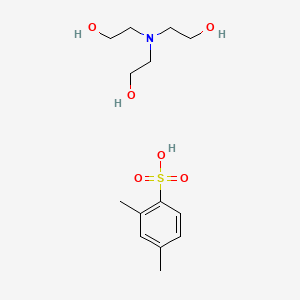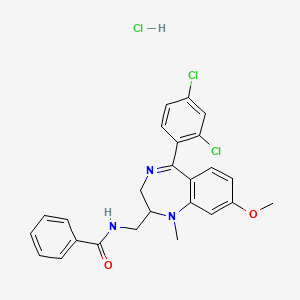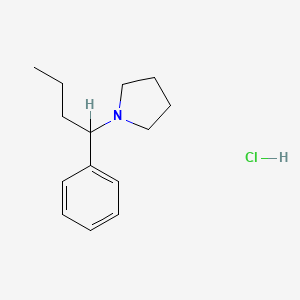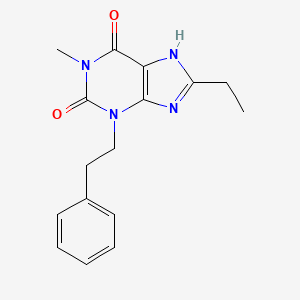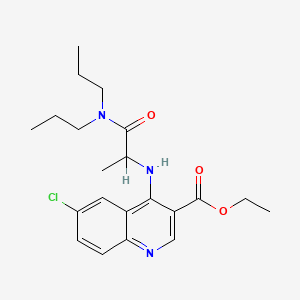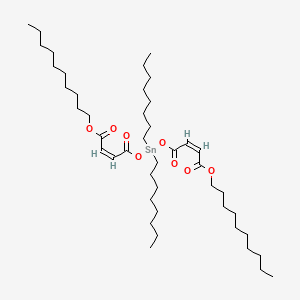
Decyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including catalysis, medicine, and materials science. This particular compound features a decyl group and multiple dioctyl groups, along with a unique trioxo-trioxa-stannadocosa structure, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Decyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate typically involves the reaction of decyl alcohol with a stannane precursor under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the organotin compound. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures consistent quality and scalability. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Decyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state organotin compounds.
Reduction: Reduction reactions can convert it to lower oxidation state species.
Substitution: The decyl and dioctyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds.
科学研究应用
Decyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its organotin structure.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the production of advanced materials, including coatings and composites, due to its unique chemical properties.
作用机制
The mechanism by which Decyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate exerts its effects involves interaction with cellular components. The organotin moiety can bind to proteins and enzymes, disrupting their normal function. This binding can lead to the inhibition of key metabolic pathways, resulting in antimicrobial or anticancer effects. The compound’s ability to form stable complexes with biological molecules is central to its mechanism of action.
相似化合物的比较
Similar Compounds
Tributyltin oxide: Another organotin compound with similar applications but different structural features.
Dioctyltin dichloride: Shares the dioctyl groups but lacks the complex trioxo-trioxa-stannadocosa structure.
Tetraphenyltin: An organotin compound with phenyl groups instead of decyl and dioctyl groups.
Uniqueness
Decyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate is unique due to its specific combination of decyl and dioctyl groups, along with the trioxo-trioxa-stannadocosa structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
83898-58-2 |
|---|---|
分子式 |
C44H80O8Sn |
分子量 |
855.8 g/mol |
IUPAC 名称 |
4-O-[[(Z)-4-decoxy-4-oxobut-2-enoyl]oxy-dioctylstannyl] 1-O-decyl (Z)-but-2-enedioate |
InChI |
InChI=1S/2C14H24O4.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-12-18-14(17)11-10-13(15)16;2*1-3-5-7-8-6-4-2;/h2*10-11H,2-9,12H2,1H3,(H,15,16);2*1,3-8H2,2H3;/q;;;;+2/p-2/b2*11-10-;;; |
InChI 键 |
FVAWYWJWCPURJR-YFQJWWFYSA-L |
手性 SMILES |
CCCCCCCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCCCCCC)(CCCCCCCC)CCCCCCCC |
规范 SMILES |
CCCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)C=CC(=O)OCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


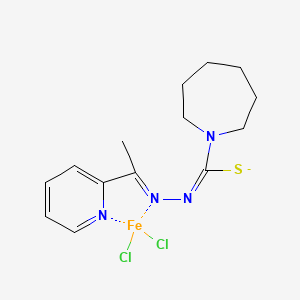
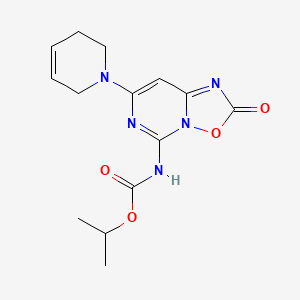
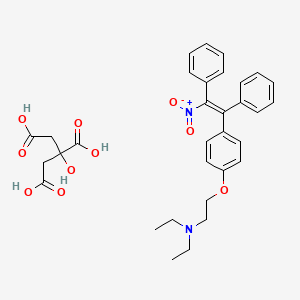
![(1R)-1-[(2S)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbutan-2-yl]cyclohexa-2,4-dien-1-ol](/img/structure/B12704520.png)
